Plumbemycin B
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Overview
Description
Plumbemycin B is a compound produced by the bacterium Streptomyces plumbeusThe structure of this compound has been identified as L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-m-pentenoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plumbemycin B is naturally produced by Streptomyces plumbeus. The compound is isolated from the culture broth of this bacterium. The isolation process involves several steps, including fermentation, extraction, and purification using techniques such as ion exchange chromatography .
Industrial Production Methods
Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through microbial fermentation of Streptomyces plumbeus.
Chemical Reactions Analysis
Types of Reactions
Plumbemycin B undergoes various chemical reactions, including hydrolysis and peptide bond formation. The compound’s unique structure allows it to participate in reactions typical of amino acids and peptides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and various chromatographic materials for purification. The conditions for these reactions are typically mild, involving aqueous solutions and moderate temperatures .
Major Products Formed
The major products formed from the reactions of this compound include its hydrolyzed components, such as alanine, asparagine, and the unique amino acid constituent .
Scientific Research Applications
Plumbemycin B has several scientific research applications:
Chemistry: It is used to study the structure and function of antimetabolites and their interactions with amino acids.
Biology: this compound is used to investigate the metabolic pathways involving L-threonine and its antagonists.
Medicine: The compound’s ability to inhibit threonine synthase makes it a potential candidate for developing new antibiotics.
Mechanism of Action
Plumbemycin B exerts its effects by inhibiting threonine synthase, an enzyme involved in the biosynthesis of L-threonine. The compound binds to the enzyme, preventing it from catalyzing the conversion of its substrate. This inhibition disrupts the metabolic pathway, leading to the accumulation of intermediates and a decrease in L-threonine production .
Comparison with Similar Compounds
Similar Compounds
Plumbemycin A: Another antimetabolite produced by , with a similar structure but different amino acid composition.
Rhizocticines: A group of di- and tripeptide antibiotics that also interfere with threonine metabolism.
Uniqueness
Plumbemycin B is unique due to its specific amino acid composition and its potent inhibitory effect on threonine synthase. Its structure, which includes a phosphono-pentenoic acid moiety, distinguishes it from other similar compounds .
Properties
CAS No. |
62896-17-7 |
---|---|
Molecular Formula |
C12H21N4O8P |
Molecular Weight |
380.29 g/mol |
IUPAC Name |
(E)-2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C12H21N4O8P/c1-6(13)10(18)16-8(5-9(14)17)11(19)15-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H2,14,17)(H,15,19)(H,16,18)(H,20,21)(H2,22,23,24)/b3-2+ |
InChI Key |
DDLKXVROBQHLLI-NSCUHMNNSA-N |
Isomeric SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |
Origin of Product |
United States |
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